5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro group, a carboxamide group, and a propane-1-sulfonyl group, as well as a 3,4-dimethoxyphenyl ethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Sulfonylation: The propane-1-sulfonyl group can be added via a sulfonylation reaction using a sulfonyl chloride reagent.
Attachment of the 3,4-Dimethoxyphenyl Ethyl Side Chain: This step involves the alkylation of the pyrimidine ring with a 3,4-dimethoxyphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is unique due to its specific sulfonyl group, which may confer distinct chemical and biological properties. This uniqueness can be attributed to differences in molecular interactions, stability, and reactivity.
Properties
Molecular Formula |
C18H22ClN3O5S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H22ClN3O5S/c1-4-9-28(24,25)18-21-11-13(19)16(22-18)17(23)20-8-7-12-5-6-14(26-2)15(10-12)27-3/h5-6,10-11H,4,7-9H2,1-3H3,(H,20,23) |
InChI Key |
VVLJPHJTSDHIGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
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